molecular formula C15H11F2N3O2S B2735997 2-(2,4-difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide CAS No. 2034473-33-9

2-(2,4-difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

Cat. No.: B2735997
CAS No.: 2034473-33-9
M. Wt: 335.33
InChI Key: NOMYKNBSXDFQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide (CAS 2034473-33-9) is a synthetic organic compound supplied for non-human research purposes. With a molecular formula of C15H11F2N3O2S and a molecular weight of 335.33 g/mol, this acetamide derivative features a 1,2,4-oxadiazole heterocycle, a motif of significant interest in medicinal chemistry for its role in modulating biological activity . Compounds within this structural class have been identified as potent inhibitors of the SLACK (KNa1.1) potassium channel, a key regulator of neuronal excitability . Gain-of-function mutations in the SLACK channel, encoded by the KCNT1 gene, are linked to severe, pharmacoresistant infantile epilepsies such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Therefore, this chemical scaffold serves as a critical research tool for investigating the pathophysiology of these channelopathies and for the in vitro exploration of potential therapeutic strategies . The product is offered with a purity of 90% or higher and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can source this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-8-18-14(22-20-8)11-4-5-23-15(11)19-13(21)6-9-2-3-10(16)7-12(9)17/h2-5,7H,6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMYKNBSXDFQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12F2N4OC_{14}H_{12}F_2N_4O, with a molecular weight of 302.27 g/mol. The structure features a difluorophenyl group, an oxadiazole moiety, and a thiophene ring, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and thiophene rings have been shown to inhibit the proliferation of various cancer cell lines.

  • Case Study : A study evaluated the anticancer activity of similar compounds against human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated IC50 values ranging from 5.1 µM to 22.08 µM for these compounds, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)
Compound AMCF-75.10
Compound BHCT1166.19
Compound CMDA-MB-2318.16

Antioxidant Activity

Compounds similar to this compound have also been evaluated for their antioxidant properties. The antioxidant activity was assessed using assays such as DPPH and TBARS.

  • Findings : Compounds exhibited significant inhibition of lipid peroxidation with EC50 values demonstrating their potential as antioxidants .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on the structure-activity relationship (SAR) observed in related compounds:

  • Inhibition of Cell Proliferation : The presence of the oxadiazole ring may interfere with cellular signaling pathways involved in cell division.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through caspase activation and modulation of the cell cycle .
  • Antioxidant Mechanism : The antioxidant activity may be attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress within cells.

Preparation Methods

Thiophene-Oxadiazole Core Construction

The 3-methyl-1,2,4-oxadiazole-thiophene intermediate is synthesized via sequential functionalization of thiophene derivatives. A validated approach involves:

  • Bromination of Thiophene Acetonitrile : Treatment of thiophene-2-acetonitrile with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a bromine atom at the 3-position, yielding 3-bromothiophene-2-acetonitrile.
  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of 3-bromothiophene-2-acetonitrile with 3-methyl-1,2,4-oxadiazol-5-ylboronic acid installs the oxadiazole moiety. This step employs triphenylphosphine palladium(0) as a catalyst in a toluene-potassium carbonate system at 80–100°C.
  • Amidoxime Formation : Reaction of the nitrile group with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate. Sodium bicarbonate is added to neutralize HCl, facilitating precipitation.
  • Oxadiazole Cyclization : Heating the amidoxime with trifluoroacetic anhydride (TFAA) in 1,2-dichloroethane induces cyclodehydration, forming the 1,2,4-oxadiazole ring. This step proceeds at 70°C for 1 hour, monitored by TLC.

Acetamide Functionalization

The 2-(2,4-difluorophenyl)acetyl group is introduced via amide coupling:

  • Activation of 2-(2,4-Difluorophenyl)Acetic Acid : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or coupled directly using ethyl chloroformate.
  • Amide Bond Formation : Reacting the activated acetyl derivative with 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base yields the target compound. Alternatively, carbodiimide coupling agents like EDCI/HOBt in dimethylaminopyridine (DMAP) enhance efficiency.

Detailed Synthetic Protocols

Synthesis of 3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Thiophen-2-Amine

Step 1: Bromination of Thiophene-2-Acetonitrile
Thiophene-2-acetonitrile (10 mmol) is dissolved in DMF (30 mL), and NBS (11 mmol) is added portion-wise at 0°C. The mixture is stirred at room temperature for 6 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to afford 3-bromothiophene-2-acetonitrile as a pale-yellow solid (yield: 85%).

Step 2: Suzuki Coupling with 3-Methyl-1,2,4-Oxadiazol-5-ylboronic Acid
3-Bromothiophene-2-acetonitrile (5 mmol), 3-methyl-1,2,4-oxadiazol-5-ylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) are suspended in toluene (50 mL). The reaction is refluxed at 90°C for 12 hours, filtered through Celite, and concentrated. Column chromatography (hexane/ethyl acetate, 7:3) isolates 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-2-acetonitrile (yield: 72%).

Step 3: Amidoxime Formation
The nitrile (5 mmol) is refluxed with hydroxylamine hydrochloride (10 mmol) and NaHCO₃ (10 mmol) in ethanol (50 mL) for 6 hours. The mixture is cooled, filtered, and washed with cold water to yield the amidoxime as a white solid (yield: 88%).

Step 4: Cyclization to 1,2,4-Oxadiazole
The amidoxime (5 mmol) is heated with TFAA (15 mmol) in DCE (30 mL) at 70°C for 1 hour. After quenching with ice water, the product is extracted with DCM, dried, and purified by recrystallization (ethanol) to afford 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (yield: 65%).

Synthesis of 2-(2,4-Difluorophenyl)Acetyl Chloride

2-(2,4-Difluorophenyl)acetic acid (10 mmol) is stirred with SOCl₂ (20 mL) at reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride as a colorless oil (quantitative yield).

Final Amide Coupling

3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (5 mmol) is dissolved in DCM (30 mL) with DIPEA (15 mmol). 2-(2,4-Difluorophenyl)acetyl chloride (6 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. The solution is washed with 1M HCl, NaHCO₃, and brine, then dried and concentrated. Recrystallization from ethanol/water affords the title compound as a white crystalline solid (yield: 78%).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : NBS in DMF ensures exclusive bromination at the 3-position of thiophene.
  • Oxadiazole Ring Stability : TFAA-mediated cyclization minimizes side reactions, providing high-purity oxadiazoles.
  • Amide Bond Hydrolysis : Using anhydrous DCM and DIPEA prevents acid-mediated decomposition during coupling.

Comparative Analysis of Methodologies

Parameter Suzuki Coupling Amidoxime Cyclization EDCI Coupling
Yield (%) 72 65 78
Reaction Time (h) 12 6 12
Purification Column Chromatography Recrystallization Recrystallization
Key Advantage Regioselective High Functional Group Tolerance Mild Conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.